molecular formula C20H25ClN2O2 B4702359 N-[(2-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride

N-[(2-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride

Cat. No.: B4702359
M. Wt: 360.9 g/mol
InChI Key: GPTJRPDEZZYQKX-UHFFFAOYSA-N
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Description

N-[(2-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride is a complex organic compound that features both an indole and a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride typically involves multi-step organic reactions. One common approach is to start with the indole derivative and the substituted benzyl halide. The reaction proceeds through nucleophilic substitution, where the indole nitrogen attacks the benzyl halide, forming the desired product. The reaction conditions often involve the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The final product is typically purified using recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of reduced amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

N-[(2-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(2-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors in the body, potentially modulating their activity. The compound may also interfere with specific signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride
  • N-[(2-ethoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride
  • N-[(2-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine

Uniqueness

N-[(2-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride is unique due to the specific substitution pattern on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups may enhance its solubility and interaction with biological targets compared to similar compounds.

Properties

IUPAC Name

N-[(2-ethoxy-3-methoxyphenyl)methyl]-2-(1H-indol-3-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2.ClH/c1-3-24-20-16(7-6-10-19(20)23-2)13-21-12-11-15-14-22-18-9-5-4-8-17(15)18;/h4-10,14,21-22H,3,11-13H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTJRPDEZZYQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=C1OC)CNCCC2=CNC3=CC=CC=C32.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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